thiazoles 4,5-disubstitués

4,5-Disubstituted Thiazoles are a class of heterocyclic compounds characterized by the presence of a sulfur atom in the 1-position and nitrogen atoms at the 2-, 4-, and 5-positions. These compounds exhibit diverse chemical properties and potential applications due to their structural complexity. Common substituents include aliphatic, aromatic, or functional groups such as halides, alkyls, aryls, and more.

The synthesis of 4,5-disubstituted thiazoles often involves multi-step reactions that require precise control over reactivity and selectivity. These compounds are known for their unique electronic properties and can act as ligands in coordination chemistry. They also show promise in various fields including pharmaceuticals, agrochemicals, and materials science.

In pharmaceutical research, 4,5-disubstituted thiazoles have been explored for their potential antiviral, anticancer, and anti-inflammatory activities due to their ability to modulate enzyme activity or interact with specific biomolecules. Their structural versatility allows for the optimization of biological properties through strategic modification of substituents.

Overall, these compounds represent a promising area in chemical research, offering opportunities for discovery and development across multiple industries.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

|

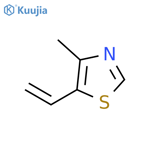

4-Methyl-5-vinylthiazole | 1759-28-0 | C6H7NS |

|

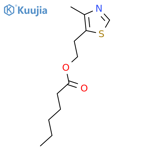

2-(4-Methylthiazol-5-yl)ethyl Hexanoate | 94159-32-7 | C12H19NO2S |

|

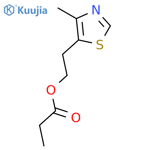

4-Methyl-5-thiazolylethanyl octanoate | 102175-98-4 | C18H31NO2S |

|

4-chloro-1,3-thiazole-5-carbaldehyde | 104146-17-0 | C4H2ClNOS |

|

Thiazole,5-chloro-4-methyl- | 125402-79-1 | C4H4ClNS |

|

2-(4-Methylthiazol-5-yl)ethyl propionate | 324742-96-3 | C9H13NO2S |

|

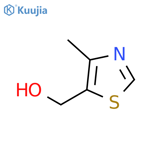

(4-Methylthiazol-5-yl)methanol | 1977-06-6 | C5H7NOS |

|

(4-Bromothiazol-5-yl)methanol | 262444-15-5 | C4H4BrNOS |

|

Thiazole,4-ethyl-5-methyl- | 52414-91-2 | C6H9NS |

|

4-methyl-1,3-thiazol-5-amine | 72632-65-6 | C4H6N2S |

Littérature connexe

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

Fournisseurs recommandés

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés